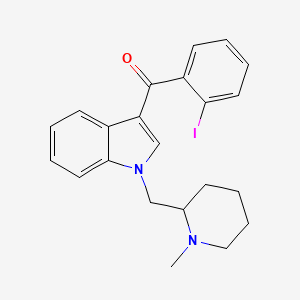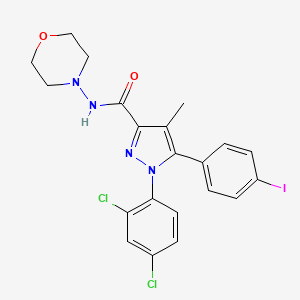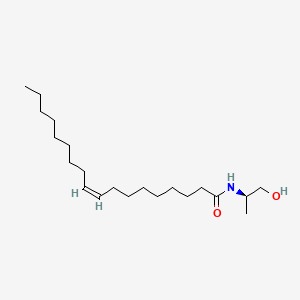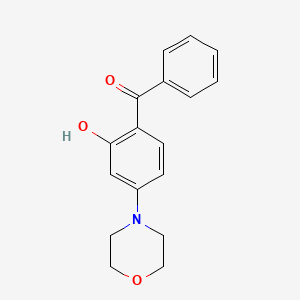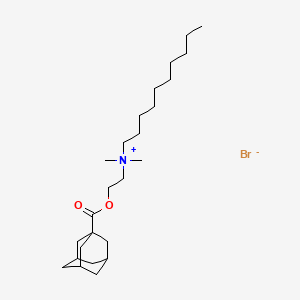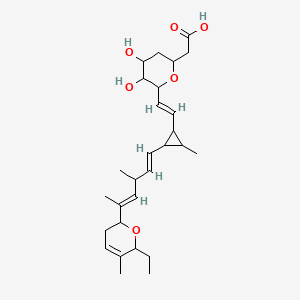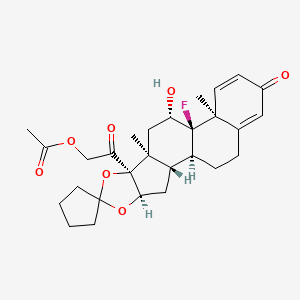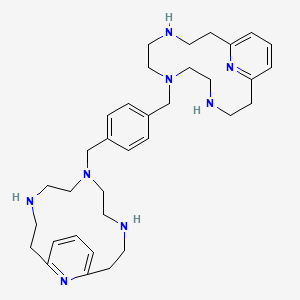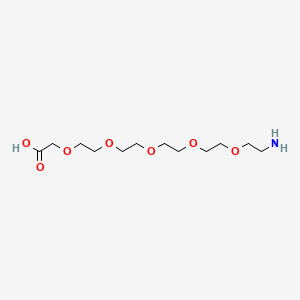
アミノ-PEG5-CH2CO2H
概要
説明
Amino-PEG5-CH2CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .
Synthesis Analysis
The terminal carboxylic acid of Amino-PEG5-CH2CO2H can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . This process enables controlled synthesis of PEG-containing homo, block, and random polypeptides in a highly consistent manner under open-air condition .Molecular Structure Analysis
The molecular formula of Amino-PEG5-CH2CO2H is C12H25NO7 . The IUPAC name is 2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid . The molecular weight is 295.33 g/mol .Chemical Reactions Analysis
The amine group of Amino-PEG5-CH2CO2H is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
Amino-PEG5-CH2CO2H has a molecular weight of 295.33 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 16 . The topological polar surface area is 110 Ų . The heavy atom count is 20 .科学的研究の応用
生体医科学研究
アミノ-PEG5-CH2CO2Hは、プロテオミクス研究において、水性媒体における溶解性を高める能力を持つため、生物系におけるタンパク質の研究に不可欠です .
薬物送達システム
この化合物は、薬物送達システムにおいて、カルボン酸や活性化NHSエステルと結合可能な反応性アミノ基を持つため、標的型薬物送達に適しています .
生体共役
This compoundのアミノ基は、さまざまな生体分子との生体共役を可能にし、診断ツールや治療薬の開発に役立ちます .
ナノテクノロジー
ナノテクノロジーにおいて、this compound誘導体は、生体適合性と生分解性を生かし、生体医用アプリケーションのためのナノ構造体へと自己集合することができます .
表面改質
この化合物は、表面改質にも使用され、材料と生物系との相互作用を高め、生体工学において重要です .
生体適合性ポリマーの合成
This compoundは、さまざまな医療機器やインプラントで使用される生体適合性ポリマーの合成において役割を果たしています .
作用機序
Target of Action
Amino-PEG5-CH2CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), which can react with the amine group .
Mode of Action
The amine group in Amino-PEG5-CH2CO2H is reactive with its targets, forming a stable amide bond in the presence of activators such as EDC or DCC . This interaction results in the formation of new compounds, expanding the range of potential applications for this PEG derivative.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability
Action Environment
The action, efficacy, and stability of Amino-PEG5-CH2CO2H can be influenced by various environmental factors. For instance, the presence of activators like EDC or DCC is necessary for the compound to form stable amide bonds . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in such environments
将来の方向性
Amino-PEG5-CH2CO2H is used in drug delivery systems . It is a PEG derivative containing an amino group with a terminal carboxylic acid, which increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . This makes it a promising candidate for future research and applications in drug delivery and related fields.
生化学分析
Biochemical Properties
Amino-PEG5-CH2CO2H plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. The amino group of Amino-PEG5-CH2CO2H is reactive with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl groups (such as ketones and aldehydes). The terminal carboxylic acid can react with primary amine groups in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds . These reactions are crucial in the conjugation of proteins, peptides, and other biomolecules, facilitating the study of protein-protein interactions, enzyme kinetics, and drug delivery systems.
Cellular Effects
Amino-PEG5-CH2CO2H influences various cellular processes by enhancing the solubility and stability of conjugated biomolecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modifying the surface properties of proteins and other biomolecules. For instance, the pegylation of proteins with Amino-PEG5-CH2CO2H can reduce immunogenicity and increase circulation time in vivo, thereby improving the efficacy of therapeutic proteins . Additionally, Amino-PEG5-CH2CO2H can facilitate the delivery of drugs and other therapeutic agents to specific cellular targets, enhancing their therapeutic potential.
Molecular Mechanism
The molecular mechanism of Amino-PEG5-CH2CO2H involves its ability to form stable amide bonds with various biomolecules. The amino group of Amino-PEG5-CH2CO2H reacts with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl groups to form covalent bonds . This covalent attachment can alter the physicochemical properties of the conjugated biomolecules, such as their solubility, stability, and bioavailability. Additionally, the pegylation of proteins with Amino-PEG5-CH2CO2H can shield them from proteolytic degradation and reduce their immunogenicity, thereby enhancing their therapeutic efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amino-PEG5-CH2CO2H can change over time due to its stability and degradation properties. Amino-PEG5-CH2CO2H is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and the presence of reactive species . Long-term studies have shown that the pegylation of proteins with Amino-PEG5-CH2CO2H can lead to sustained therapeutic effects by increasing the circulation time and reducing the immunogenicity of the conjugated proteins . The degradation of Amino-PEG5-CH2CO2H over time can affect the stability and efficacy of the conjugated biomolecules.
Dosage Effects in Animal Models
The effects of Amino-PEG5-CH2CO2H vary with different dosages in animal models. At low doses, Amino-PEG5-CH2CO2H can enhance the solubility and stability of conjugated biomolecules without causing significant toxicity . At high doses, Amino-PEG5-CH2CO2H can cause adverse effects such as immunogenic reactions and toxicity . Studies in animal models have shown that the optimal dosage of Amino-PEG5-CH2CO2H depends on factors such as the type of biomolecule being conjugated, the route of administration, and the target tissue .
Metabolic Pathways
Amino-PEG5-CH2CO2H is involved in various metabolic pathways, particularly those related to the metabolism of polyethylene glycol derivatives. The metabolism of Amino-PEG5-CH2CO2H involves the enzymatic cleavage of the polyethylene glycol chain and the subsequent degradation of the amino and carboxylic acid groups . Enzymes such as esterases and amidases play a crucial role in the metabolism of Amino-PEG5-CH2CO2H, facilitating its breakdown and elimination from the body . The metabolic pathways of Amino-PEG5-CH2CO2H can affect its bioavailability, efficacy, and toxicity.
Transport and Distribution
Amino-PEG5-CH2CO2H is transported and distributed within cells and tissues through various mechanisms. The hydrophilic nature of Amino-PEG5-CH2CO2H allows it to be readily absorbed and distributed in aqueous environments . Transporters and binding proteins can facilitate the uptake and distribution of Amino-PEG5-CH2CO2H within cells, affecting its localization and accumulation . The distribution of Amino-PEG5-CH2CO2H can influence its therapeutic efficacy and toxicity, as well as its interactions with cellular targets.
Subcellular Localization
The subcellular localization of Amino-PEG5-CH2CO2H can affect its activity and function. Amino-PEG5-CH2CO2H can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the pegylation of proteins with Amino-PEG5-CH2CO2H can direct them to specific subcellular locations, enhancing their therapeutic potential . The subcellular localization of Amino-PEG5-CH2CO2H can also affect its interactions with other biomolecules and its overall efficacy.
特性
IUPAC Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO7/c13-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12(14)15/h1-11,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGSSZVORHCAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


